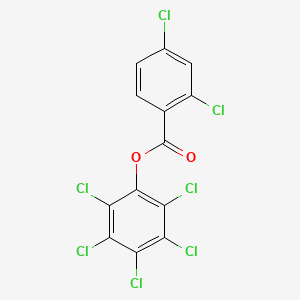

Pentachlorophenyl 2,4-dichlorobenzoate

Description

Historical and Contemporary Context of Chlorinated Benzoate (B1203000) Esters

Chlorinated aromatic compounds have a long history in industrial and agricultural applications, though many have been curtailed due to environmental persistence and toxicity. researchgate.net For instance, pentachlorophenol (B1679276) was widely used as a wood preservative and pesticide. reddit.comcdc.gov The by-products of its synthesis, which include other chlorinated phenols and dioxins, have been the subject of considerable toxicological research. nih.gov

In a contemporary context, chlorinated organic molecules, including esters, are investigated for their unique chemical reactivity and potential applications in materials science and medicinal chemistry. nih.gov The presence of chlorine atoms can significantly alter the electronic nature of an aromatic ring, influencing its reactivity and intermolecular interactions. nih.gov Phenyl benzoates, a related class of compounds, are used as preservatives and have been studied for their biological activities. medchemexpress.combjmu.edu.cn The study of polychlorinated biphenyls (PCBs) and other polyhalogenated aromatic hydrocarbons has also provided a rich dataset on the environmental fate and analytical characterization of such compounds. researchgate.netnih.govnih.gov

The Academic Significance of Pentachlorophenyl 2,4-dichlorobenzoate (B1228512) as a Model Compound

While specific research on Pentachlorophenyl 2,4-dichlorobenzoate is scarce, its structure makes it an interesting model compound for several areas of academic inquiry. The high degree of chlorination would create significant steric hindrance around the ester linkage, potentially influencing its susceptibility to hydrolysis compared to non-chlorinated analogues. epa.gov

Furthermore, the compound serves as a model for studying the effects of extensive halogenation on the physical and chemical properties of aromatic esters. Research on such molecules can provide insights into:

Crystallography and Solid-State Chemistry: The multiple chlorine atoms would likely lead to strong intermolecular interactions, such as halogen bonding, which could dictate its crystal packing.

Thermal Stability: Polychlorinated aromatics often exhibit high melting points and thermal stability.

Spectroscopic Properties: The electronic effects of the chlorine substituents would be observable in its spectroscopic signatures (e.g., NMR, IR, UV-Vis).

Environmental Chemistry: Understanding the degradation pathways of such a highly chlorinated molecule would be relevant to the study of persistent organic pollutants. nih.gov

The study of its constituent parts, pentachlorophenol and 2,4-dichlorobenzoic acid, is well-established. Pentachlorophenol's physical and chemical properties are well-characterized, cdc.gov and its synthesis and by-products have been extensively investigated. psu.edugoogle.com Similarly, the properties of 2,4-dichlorobenzoic acid are also documented. epa.gov

Research Paradigms and Theoretical Frameworks Applicable to this compound Studies

The study of this compound would fall under several established research paradigms. The synthesis would be a typical exercise in synthetic organic methodology. Its characterization would employ standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure.

From a theoretical perspective, computational chemistry would be a valuable tool for investigating this molecule. Density Functional Theory (DFT) and other ab initio methods could be used to:

Predict its three-dimensional structure and conformational preferences.

Calculate its electronic properties, such as the molecular electrostatic potential, which would be heavily influenced by the electronegative chlorine atoms.

Simulate its vibrational spectra to aid in the interpretation of experimental IR and Raman data.

Investigate the nature of intermolecular interactions, particularly halogen bonding, which plays a crucial role in the solid-state structures of halogenated compounds.

The study of polyaromatic hydrocarbons (PAHs) and their halogenated derivatives provides a framework for understanding the relationship between structure and properties in these systems. researchgate.netnist.govmdpi.com Research into the adsorption and catalytic behavior of aromatic molecules on various surfaces is another relevant paradigm. mdpi.comacs.org

Data Tables

Properties of Precursor Molecules

| Property | Pentachlorophenol | 2,4-Dichlorobenzoic Acid |

| Molecular Formula | C₆HCl₅O | C₇H₄Cl₂O₂ |

| Molecular Weight | 266.34 g/mol cdc.gov | 191.01 g/mol nih.gov |

| Appearance | Colorless or white crystalline solid reddit.com | White to slightly yellowish powder nih.gov |

| Melting Point | 190-191 °C | 158-162 °C epa.gov |

| Boiling Point | 309-310 °C (decomposes) cdc.gov | ~299 °C epa.gov |

| CAS Number | 87-86-5 cdc.gov | 50-84-0 epa.gov |

Interactive Data Table: Properties of Precursor Molecules

This is a simplified interactive representation. For full data, please refer to the static table above.

Click to view properties

Properties

CAS No. |

5435-84-7 |

|---|---|

Molecular Formula |

C13H3Cl7O2 |

Molecular Weight |

439.3 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2,4-dichlorobenzoate |

InChI |

InChI=1S/C13H3Cl7O2/c14-4-1-2-5(6(15)3-4)13(21)22-12-10(19)8(17)7(16)9(18)11(12)20/h1-3H |

InChI Key |

KEWARCLVRHWTHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Elucidation of Synthetic Pathways for Pentachlorophenyl 2,4 Dichlorobenzoate

Esterification Methodologies for Pentachlorophenyl 2,4-dichlorobenzoate (B1228512) Synthesis

The formation of the ester bond in Pentachlorophenyl 2,4-dichlorobenzoate requires the reaction of the hydroxyl group of pentachlorophenol (B1679276) with the carboxyl group of 2,4-dichlorobenzoic acid. Due to the sterically hindered and electron-deficient nature of pentachlorophenol, direct esterification often requires harsh conditions or catalytic activation. Alternative routes involving more reactive forms of the carboxylic acid, such as acyl chlorides or anhydrides, can offer milder reaction conditions and improved yields.

Direct Condensation Reactions: Optimization and Catalysis

Direct condensation, also known as Fischer-Speier esterification, involves the reaction of pentachlorophenol with 2,4-dichlorobenzoic acid in the presence of a strong acid catalyst. youtube.com The reaction is reversible, and to drive the equilibrium towards the product, continuous removal of water is essential.

Optimization and Catalysis: The efficiency of direct esterification is highly dependent on the catalyst and reaction conditions. Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly employed. uobaghdad.edu.iq For sterically hindered phenols, more specialized catalysts may be required to achieve reasonable reaction rates and yields. The optimization of this process would involve screening various acid catalysts, adjusting the temperature, and employing azeotropic distillation to remove water.

| Parameter | Condition | Rationale |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Protic acids that protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. |

| Temperature | Elevated temperatures (typically >100 °C) | To overcome the activation energy of the reaction, especially with sterically hindered reactants. |

| Water Removal | Azeotropic distillation (e.g., with toluene (B28343) or xylene) | To shift the reaction equilibrium towards the formation of the ester product. youtube.com |

| Reactant Ratio | Use of an excess of one reactant | To further drive the reaction to completion. |

This table represents a generalized approach to direct esterification and would require empirical data for the specific synthesis of this compound.

Acyl Chloride-Based Approaches: Reaction Kinetics and Selectivity

A more reactive approach involves the use of 2,4-dichlorobenzoyl chloride, the acyl chloride derivative of 2,4-dichlorobenzoic acid. Acyl chlorides are highly electrophilic and react readily with alcohols and phenols, often in the presence of a base to neutralize the HCl byproduct. youtube.com

Reaction Kinetics and Selectivity: The reaction of an acyl chloride with a phenol (B47542) is generally fast. The kinetics are influenced by the steric hindrance of both the acyl chloride and the phenol. The use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is crucial for scavenging the generated HCl without competing in the reaction. wikipedia.org The selectivity of this method is typically high, with the primary reaction being the formation of the desired ester.

| Parameter | Condition | Rationale |

| Acylating Agent | 2,4-Dichlorobenzoyl chloride | Highly reactive, facilitating the reaction with the sterically hindered pentachlorophenol. |

| Base | Pyridine, Triethylamine | To neutralize the HCl byproduct and drive the reaction to completion. wikipedia.org |

| Solvent | Aprotic solvents (e.g., Dichloromethane, Toluene) | To dissolve the reactants and facilitate the reaction without participating in it. |

| Temperature | Room temperature to moderate heating | The high reactivity of the acyl chloride often allows for milder conditions compared to direct esterification. |

Carboxylic Anhydride (B1165640) Routes: Yield Enhancement and Byproduct Management

The use of 2,4-dichlorobenzoic anhydride as the acylating agent presents another viable synthetic route. Carboxylic anhydrides are less reactive than acyl chlorides but more reactive than carboxylic acids. youtube.com This method can offer a good balance between reactivity and handling.

Yield Enhancement and Byproduct Management: The reaction of an anhydride with a phenol produces the ester and a molecule of the corresponding carboxylic acid as a byproduct. To enhance the yield, the reaction can be catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The carboxylic acid byproduct can be removed by a basic workup.

| Parameter | Condition | Rationale |

| Acylating Agent | 2,4-Dichlorobenzoic anhydride | Offers a good balance of reactivity and stability. |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | A highly effective nucleophilic catalyst for acylation reactions. |

| Byproduct | 2,4-Dichlorobenzoic acid | Can be removed by washing the reaction mixture with a basic aqueous solution. |

| Temperature | Moderate heating | Often required to achieve a reasonable reaction rate. |

This table describes a general carboxylic anhydride route. Specific data on yield enhancement and byproduct management for the synthesis of this compound would need to be determined experimentally.

Purification Techniques for Synthesized this compound

Following the synthesis, the crude product will likely contain unreacted starting materials, catalysts, and byproducts. Therefore, purification is a critical step to obtain this compound of high purity.

Chromatographic Separation Strategies

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-polar compound like this compound, normal-phase or reversed-phase chromatography could be employed.

Chromatographic Separation:

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). More polar impurities would be retained on the column, allowing the less polar product to elute first.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). In this case, the non-polar product would be more strongly retained.

| Technique | Stationary Phase | Mobile Phase Example | Elution Order (Hypothetical) |

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate gradient | 1. This compound 2. Unreacted 2,4-dichlorobenzoyl chloride/anhydride 3. Pentachlorophenol 4. 2,4-Dichlorobenzoic acid |

| RP-HPLC | C18 | Acetonitrile/Water gradient | 1. 2,4-Dichlorobenzoic acid 2. Pentachlorophenol 3. Unreacted 2,4-dichlorobenzoyl chloride/anhydride 4. This compound |

This table provides a hypothetical separation strategy. The actual conditions would need to be optimized based on the specific impurity profile of the crude product.

Recrystallization and Distillation Protocols for High Purity

Recrystallization: Recrystallization is a technique used to purify solid compounds. It involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. The choice of solvent is critical and would likely involve screening various organic solvents of differing polarities.

Distillation: Given the high molecular weight and likely high boiling point of this compound, distillation would likely require high vacuum to prevent thermal decomposition. google.comwikipedia.org Vacuum distillation lowers the boiling point of a compound, allowing it to be distilled at a lower temperature. wikipedia.orgoregonstate.edu This technique would be suitable for separating the product from non-volatile impurities or from starting materials with significantly different boiling points.

| Technique | Key Parameters | Rationale |

| Recrystallization | Solvent choice, Cooling rate | To achieve selective crystallization of the pure product. |

| Vacuum Distillation | Pressure (vacuum level), Temperature | To distill the high-boiling point ester without thermal degradation. google.comwikipedia.org |

The specific solvents for recrystallization and the precise conditions for vacuum distillation would need to be determined through experimental investigation.

Novel Synthetic Strategies for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This has led to the exploration of novel strategies for esterification reactions that align with the principles of green chemistry and utilize advanced energy sources to enhance reaction rates and yields.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would focus on several key areas: waste prevention, atom economy, use of safer chemicals, and energy efficiency. organic-chemistry.orgsolubilityofthings.comacs.org

One of the primary goals of green chemistry is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org In the context of esterification, this means favoring catalytic methods over stoichiometric reagents that generate significant waste. organic-chemistry.org

A proposed green synthetic approach would involve the direct esterification of pentachlorophenol and 2,4-dichlorobenzoic acid using a recyclable, solid-supported acid catalyst. This would eliminate the need for stoichiometric activating agents and simplify product purification. The use of a non-toxic, biodegradable solvent, or even solvent-free conditions, would further enhance the green credentials of the synthesis.

Table 1: Proposed Green Synthesis of this compound Note: The following data is hypothetical and based on principles of green chemistry for analogous reactions, as specific literature for this compound is unavailable.

| Parameter | Proposed Condition | Green Chemistry Principle Addressed |

|---|---|---|

| Reactant 1 | Pentachlorophenol | - |

| Reactant 2 | 2,4-Dichlorobenzoic acid | - |

| Catalyst | Sulfated Zirconia (Solid Acid Catalyst) | Use of Catalysis, Waste Prevention |

| Solvent | Toluene (with azeotropic water removal) or Solvent-free | Safer Solvents, Waste Prevention |

| Temperature (°C) | 120-140 | Energy Efficiency (optimized for catalysis) |

| Reaction Time (h) | 8-12 | - |

| Hypothetical Yield (%) | 75-85 | - |

Microwave and Sonochemical-Assisted Synthesis Approaches

Advanced energy input methods such as microwave irradiation and sonochemistry have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. libretexts.orgacs.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. acs.orgnih.gov This rapid and efficient heating can accelerate reaction rates significantly compared to conventional heating methods. libretexts.org For the synthesis of this compound, a microwave-assisted approach could be employed to drive the esterification reaction to completion in a much shorter timeframe. The reaction would likely be carried out in a sealed vessel to allow for temperatures above the solvent's boiling point, further increasing the reaction rate.

Table 2: Proposed Microwave-Assisted Synthesis of this compound Note: The following data is hypothetical and based on general principles of microwave-assisted synthesis for analogous reactions.

| Parameter | Proposed Condition |

|---|---|

| Reactant 1 | Pentachlorophenol |

| Reactant 2 | 2,4-Dichlorobenzoyl chloride |

| Catalyst/Base | Pyridine or N,N-Dimethylformamide (as catalyst and solvent) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Microwave Power (W) | 100-300 |

| Temperature (°C) | 150-180 (in sealed vessel) |

| Reaction Time (min) | 15-30 |

| Hypothetical Yield (%) | 85-95 |

Sonochemical-Assisted Synthesis:

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. researchgate.nettandfonline.comresearchgate.net In the context of esterification, sonication can enhance mass transfer and create a finely dispersed emulsion, increasing the interfacial area between reactants and leading to faster reaction rates. A sonochemical approach to the synthesis of this compound could potentially be carried out at lower bulk temperatures than conventional methods.

Table 3: Proposed Sonochemical-Assisted Synthesis of this compound Note: The following data is hypothetical and based on general principles of sonochemical synthesis for analogous reactions.

| Parameter | Proposed Condition |

|---|---|

| Reactant 1 | Pentachlorophenol |

| Reactant 2 | 2,4-Dichlorobenzoic acid |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Dichloromethane or 1,2-Dichloroethane |

| Ultrasound Frequency (kHz) | 20-40 |

| Temperature (°C) | 40-60 |

| Reaction Time (h) | 2-4 |

| Hypothetical Yield (%) | 80-90 |

Investigating the Chemical Reactivity and Transformation Mechanisms of Pentachlorophenyl 2,4 Dichlorobenzoate

Hydrolytic Stability and Degradation Pathways

The hydrolysis of Pentachlorophenyl 2,4-dichlorobenzoate (B1228512) would involve the cleavage of the ester linkage, yielding pentachlorophenol (B1679276) and 2,4-dichlorobenzoic acid. The rate and mechanism of this reaction are expected to be significantly influenced by the pH of the medium.

Kinetics of Acid-Catalyzed Hydrolysis of Pentachlorophenyl 2,4-dichlorobenzoate

In an acidic environment, the hydrolysis of this compound would likely proceed via an A-2 mechanism. This mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by a water molecule.

The high degree of chlorination on both the phenyl and benzoyl rings would exert a strong electron-withdrawing effect. This effect would likely decrease the basicity of the carbonyl oxygen, making protonation more difficult and thus potentially slowing down the rate of acid-catalyzed hydrolysis compared to non-chlorinated analogues. However, no specific kinetic data, such as rate constants or activation energies, are available to quantify this effect.

Hypothetical Data on Acid-Catalyzed Hydrolysis:

| pH | Temperature (°C) | Proposed Rate-Determining Step | Expected Products |

| < 4 | 25 | Nucleophilic attack by water | Pentachlorophenol, 2,4-Dichlorobenzoic Acid |

| < 4 | 50 | Nucleophilic attack by water | Pentachlorophenol, 2,4-Dichlorobenzoic Acid |

Base-Catalyzed Hydrolysis Mechanisms

Under basic conditions, the hydrolysis of this compound is expected to follow a BAC2 mechanism. This involves a direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent departure of the pentachlorophenoxide ion, a relatively stable leaving group due to the electron-withdrawing nature of the five chlorine atoms, would lead to the formation of 2,4-dichlorobenzoate.

The presence of multiple chlorine atoms on both aromatic rings would significantly enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, base-catalyzed hydrolysis is anticipated to be a more facile process compared to acid-catalyzed or neutral hydrolysis.

Postulated Base-Catalyzed Hydrolysis Pathway:

| Reagent | Solvent | Mechanism | Intermediate |

| NaOH (aq) | Water/Dioxane | BAC2 | Tetrahedral Carbonyl Adduct |

| KOH (aq) | Ethanol | BAC2 | Tetrahedral Carbonyl Adduct |

Neutral Hydrolysis under Environmental Conditions

At neutral pH, the hydrolysis of this compound is expected to be very slow. The uncatalyzed attack of a water molecule on the ester is generally an inefficient process. The steric hindrance provided by the ortho-chlorine on the benzoate (B1203000) ring and the multiple chlorine atoms on the pentachlorophenyl group would further impede the approach of the water molecule. Consequently, the half-life of this compound in a neutral aqueous environment is predicted to be very long, though no experimental data exists to confirm this.

Photochemical Degradation Processes of this compound

The photochemical degradation of this compound would likely involve the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical transformations.

Direct Photolysis under Various Light Spectra

Direct photolysis occurs when the molecule itself absorbs light energy. Aromatic esters and chlorinated aromatic compounds are known to absorb UV light. Upon absorption of a photon, this compound could undergo several degradation pathways, including the homolytic cleavage of the ester bond to form pentachlorophenoxy and 2,4-dichlorobenzoyl radicals. Another potential pathway is the reductive dechlorination of the aromatic rings, where a carbon-chlorine bond is broken. The specific products and quantum yields would depend on the wavelength of the incident light and the solvent environment, but no such studies have been reported.

Potential Products from Direct Photolysis:

| Light Source | Wavelength Range (nm) | Possible Primary Products |

| Simulated Sunlight | > 290 | Pentachlorophenol, 2,4-Dichlorobenzoic Acid, Chlorinated Radical Species |

| UV-C Lamp | 200 - 280 | Dechlorinated Intermediates, Radical Fragments |

Indirect Photolysis via Photosensitization

Indirect photolysis involves the transfer of energy from an excited photosensitizer, such as dissolved organic matter (e.g., humic acids) present in natural waters, to the target molecule. These sensitizers can absorb sunlight and generate reactive species like hydroxyl radicals (•OH) or singlet oxygen (¹O₂). These reactive species could then attack the this compound molecule. The aromatic rings would be susceptible to attack by hydroxyl radicals, leading to hydroxylation and potential ring cleavage. The rate of indirect photolysis would be highly dependent on the concentration and type of photosensitizers in the water body. However, no studies have been conducted to determine the susceptibility of this specific compound to indirect photolysis.

Identification and Structural Characterization of Photoproducts

Oxidative Transformations of this compound

Direct experimental data on the reaction of this compound with environmental oxidants such as hydroxyl radicals (•OH) and ozone (O₃) is currently unavailable. However, research on related compounds provides insight into potential transformation pathways.

The degradation of pentachlorophenol by hydroxyl radicals is a well-documented process. rivm.nljuniperpublishers.com It is anticipated that the pentachlorophenyl moiety of the ester would be susceptible to attack by hydroxyl radicals, leading to hydroxylation and subsequent ring-opening reactions. Similarly, the 2,4-dichlorobenzoyl portion of the molecule would also be prone to oxidative degradation. Studies on the ozonation of pentachlorophenol and 2,4-dichlorophenol (B122985) demonstrate that these compounds can be effectively degraded by ozone, suggesting that this compound would also be reactive towards ozone. capes.gov.brnih.gov The degradation is likely to proceed through electrophilic attack of ozone on the aromatic rings, leading to the formation of hydroxylated and, ultimately, ring-cleaved products.

There is no specific research on the electrochemical oxidation of this compound. However, studies on the electrochemical oxidation of pentachlorophenol indicate that it undergoes a one-electron oxidation to form a phenoxy radical. This radical can then undergo further reactions, including dimerization or reaction with other nucleophiles present in the solution. It is conceivable that the pentachlorophenyl group of the ester would undergo a similar initial oxidation step. The 2,4-dichlorobenzoyl group, being less electron-rich, would likely be more resistant to oxidation. Studies on the degradation of 2,4-dichlorobenzoic acid have shown that it can be degraded via advanced oxidation processes, which can be electrochemically driven. canada.ca

Reductive Dechlorination Pathways

Specific studies on the transition metal-catalyzed reductive dechlorination of this compound could not be identified. However, the reductive dechlorination of the structurally related compound 2,4-dichlorophenol has been successfully achieved using palladium/iron (Pd/Fe) nanocomposites. nationbuilder.com This suggests that the dichlorobenzoyl moiety of this compound could be susceptible to dechlorination under similar conditions. The pentachlorophenyl group is also highly likely to undergo reductive dechlorination in the presence of suitable transition metal catalysts, given that this is a common reaction for polychlorinated aromatic compounds. The reaction would likely proceed via a stepwise removal of chlorine atoms.

While there is no direct evidence for the anaerobic biotransformation of this compound, extensive research on pentachlorophenol and other chlorophenols provides a strong basis for predicting its fate under anaerobic conditions. It is highly probable that the first step in the anaerobic biodegradation of this compound would be the enzymatic cleavage of the ester bond, releasing pentachlorophenol and 2,4-dichlorobenzoic acid.

Numerous studies have detailed the anaerobic reductive dechlorination of pentachlorophenol by various microbial consortia. These pathways typically involve the sequential removal of chlorine atoms, leading to the formation of tetrachlorophenols, trichlorophenols, dichlorophenols, monochlorophenols, and finally phenol (B47542), which can be further mineralized. Similarly, the anaerobic degradation of 2,4-dichlorobenzoic acid has been documented, proceeding through reductive dechlorination to less chlorinated benzoic acids. Therefore, it is expected that this compound would be transformed anaerobically through a combination of ester hydrolysis and subsequent reductive dechlorination of the resulting aromatic acids and phenols.

Environmental Fate and Transport of Pentachlorophenyl 2,4 Dichlorobenzoate

Persistence and Degradation Rates in Environmental Compartments

The persistence of Pentachlorophenyl 2,4-dichlorobenzoate (B1228512) is a function of its resistance to various degradation processes in water, soil, and air.

In the atmosphere, Pentachlorophenyl 2,4-dichlorobenzoate is expected to be subject to photolysis and reaction with hydroxyl radicals. The atmospheric half-life of pentachlorophenol (B1679276), one of its potential degradation products, is estimated to be approximately 2 months due to transformation via photolysis and slow free-radical oxidation. nih.gov

For its hydrolysis products:

Pentachlorophenol (PCP): The half-life of PCP in soil can range from weeks to months. epa.gov In water, it is subject to photolysis, with a reported half-life of 0.86 hours for the dissociated form. epa.gov Microbial degradation in water can be significant after an acclimation period of several weeks. epa.gov

2,4-Dichlorobenzoic acid: Information on the half-life of 2,4-dichlorobenzoic acid is less common than for its close relative, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). The half-life of 2,4-D in soil is reported to be around 10 days, but this can be longer in cold, dry conditions. juniperpublishers.com In water, the half-life of 2,4-D is generally less than 10 days. juniperpublishers.com

Table 1: Estimated and Reported Half-Lives of this compound and its Hydrolysis Products No direct experimental data found for this compound. Values for hydrolysis products are from published literature.

| Compound | Environmental Compartment | Half-Life | Degradation Process |

|---|---|---|---|

| This compound | Water/Soil | Data not available | Hydrolysis (expected) |

| Pentachlorophenol (PCP) | Soil | Weeks to months epa.gov | Biodegradation |

| Pentachlorophenol (PCP) | Water (dissociated form) | 0.86 hours epa.gov | Photolysis |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) (as a proxy for 2,4-Dichlorobenzoic acid) | Soil | ~10 days juniperpublishers.com | Biodegradation |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) (as a proxy for 2,4-Dichlorobenzoic acid) | Water | <10 days juniperpublishers.com | Biodegradation |

Environmental conditions are expected to significantly influence the persistence of this compound.

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis. Therefore, the half-life of this compound is expected to decrease as temperatures rise in both soil and water systems.

pH: The rate of ester hydrolysis is typically pH-dependent. It can be catalyzed by both acids and bases. The persistence of this compound will likely be lowest in alkaline and strongly acidic conditions.

For its hydrolysis products:

Pentachlorophenol (PCP): The environmental fate of PCP is highly dependent on pH. cdc.gov With a pKa of 4.7, it exists predominantly in its ionic (phenolate) form in neutral to alkaline waters, which is more water-soluble and susceptible to photolysis. cdc.gov In acidic conditions, the less soluble, undissociated form predominates. cdc.gov

2,4-Dichlorobenzoic acid: As a carboxylic acid, its speciation is also pH-dependent. At environmental pH values above its pKa, it will exist as the more water-soluble carboxylate anion.

Sorption and Desorption Dynamics in Geochemical Matrices

The mobility of this compound in the environment will be largely controlled by its tendency to sorb to soil and sediment particles.

Specific adsorption isotherm data for this compound are not available in the scientific literature. However, as a hydrophobic organic compound, its sorption behavior is expected to be described by models such as the Freundlich or Langmuir isotherms.

For its hydrolysis products:

Pentachlorophenol (PCP): The sorption of PCP to soil has been shown to fit both linear and Langmuir isotherm models, depending on the conditions. udel.edu The neutral form of PCP tends to follow a linear sorption model, while the charged (phenolate) form is better described by the Langmuir model, suggesting different sorption mechanisms. udel.edu

2,4-Dichlorophenol (B122985) (a related compound): Studies on 2,4-dichlorophenol have shown that its sorption to sediments can be described by linear type isotherms. nih.gov

Organic Carbon Content: The sorption of non-polar organic compounds to soil and sediment is often strongly correlated with the organic carbon content of the matrix. It is anticipated that this compound will exhibit stronger sorption in soils and sediments with higher organic carbon content.

pH: The pH of the soil and water will influence the surface charge of sorbents and the speciation of the compound's hydrolysis products.

For its hydrolysis products:

Pentachlorophenol (PCP): The adsorption of PCP to soil is strongly pH-dependent. researchgate.netnih.gov Adsorption is greater under acidic conditions where the un-dissociated, more hydrophobic form of PCP is dominant. epa.govnih.gov As pH increases, the compound becomes more ionized and mobile, leading to decreased adsorption. researchgate.netnih.gov

2,4-Dichlorophenol (a related compound): Similar to PCP, the adsorption of 2,4-dichlorophenol decreases with increasing soil pH. nih.gov

Table 2: Factors Influencing Sorption of this compound Hydrolysis Products Based on published literature for the individual compounds.

| Compound | Influencing Factor | Effect on Sorption |

|---|---|---|

| Pentachlorophenol (PCP) | Increasing Organic Carbon | Increased Sorption |

| Pentachlorophenol (PCP) | Increasing pH | Decreased Sorption researchgate.netnih.gov |

| 2,4-Dichlorophenol | Increasing Organic Carbon | Increased Sorption |

| 2,4-Dichlorophenol | Increasing pH | Decreased Sorption nih.gov |

Volatilization and Atmospheric Transport Modeling

Direct data on the volatilization and atmospheric transport of this compound are not available. Its volatility will be determined by its vapor pressure and Henry's Law constant. Given its high molecular weight and the presence of polar functional groups, its volatility is expected to be low.

For its hydrolysis products:

Pentachlorophenol (PCP): PCP is considered to be non-volatile from water and soil, except under acidic conditions. nih.gov However, it can volatilize from treated wood surfaces. nih.gov Once in the atmosphere, it can be transported and redeposited via wet and dry deposition. nih.gov

2,4-Dichlorophenoxyacetic acid (2,4-D) (as a proxy for 2,4-Dichlorobenzoic acid): The acid form of 2,4-D has a low vapor pressure, and volatilization plays a minor role in its dissipation. juniperpublishers.com

An article on the environmental fate and transport of this compound cannot be generated at this time.

Extensive research for specific data on "this compound" regarding its environmental fate and transport properties has yielded insufficient information to create a scientifically accurate and thorough article based on the provided outline.

The search results primarily contained data for related but structurally distinct compounds, namely Pentachlorophenol (PCP) and 2,4-Dichlorophenoxyacetic acid (2,4-D). While these compounds share some structural similarities with "this compound," their environmental behavior, including air-water partitioning, atmospheric degradation, and mobility in aquatic systems, is expected to be different.

Therefore, to adhere to the principles of scientific accuracy and the strict constraints of the request, no article can be produced. Using data from related compounds would be speculative and would not meet the requirements for a factual and authoritative document focused solely on "this compound."

Advanced Analytical Methodologies for the Characterization and Quantification of Pentachlorophenyl 2,4 Dichlorobenzoate

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating Pentachlorophenyl 2,4-dichlorobenzoate (B1228512) from complex mixtures, enabling its accurate quantification and subsequent characterization. Both gas and liquid chromatography, particularly when coupled with mass spectrometry, offer robust platforms for its analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of thermally stable and volatile compounds like Pentachlorophenyl 2,4-dichlorobenzoate. The compound's volatility allows it to be readily analyzed by GC without the need for chemical derivatization. In a typical GC-MS analysis, the sample is injected into a heated port and vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of a capillary column.

The separated compounds enter the mass spectrometer, which is commonly operated in electron ionization (EI) mode. In EI, high-energy electrons bombard the molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a "chemical fingerprint." For this compound, the molecular ion peak would be expected, along with characteristic fragment ions resulting from the cleavage of the ester bond. Key fragments would include the 2,4-dichlorobenzoyl cation (m/z 173) and ions related to the pentachlorophenol (B1679276) moiety. researchgate.netnist.gov The high specificity of MS allows for selective ion monitoring (SIM), a mode that enhances sensitivity for trace-level quantification by monitoring only these characteristic ions. epa.gov

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890 or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent |

| Injector | Splitless, 280°C |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-500) and/or Selective Ion Monitoring (SIM) |

For analyses requiring the highest degree of sensitivity and specificity, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the method of choice. nih.gov This technique is particularly advantageous as it avoids the high temperatures of GC, which could potentially degrade labile analytes. Ultra-High-Performance Liquid Chromatography (UPLC) systems offer faster analysis times and superior resolution compared to conventional HPLC. mdpi.comresearchgate.net

Separation is typically achieved on a reversed-phase column, such as a C18, using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), often in negative mode for halogenated phenolic compounds, and introduced into the mass spectrometer. HRMS analyzers, such as Orbitrap or Time-of-Flight (TOF) instruments, provide mass measurements with extremely high accuracy (typically <5 ppm error). This allows for the confident determination of the elemental formula of the parent ion and its fragments, providing an exceptional level of confirmation of the analyte's identity. nih.gov

Table 2: Representative UPLC-HRMS Parameters for Analysis

| Parameter | Condition |

|---|---|

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5mM ammonium (B1175870) acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| MS System | Orbitrap or Q-TOF Mass Spectrometer |

| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Mode |

| Acquisition Mode | Full scan with data-dependent MS/MS (dd-MS²) |

| Mass Resolution | >70,000 FWHM |

High-performance liquid chromatography with a UV or Diode Array Detector (HPLC-DAD) provides a robust and cost-effective method for the quantification of this compound, especially at moderate concentrations. nih.govnih.gov The presence of two chlorinated benzene (B151609) rings results in strong ultraviolet (UV) absorbance. A DAD detector has a significant advantage over a standard UV detector as it acquires the entire UV-visible spectrum for any point in the chromatogram. wur.nl

Method development typically involves:

Column Selection: A reversed-phase C18 column is a common starting point due to the non-polar nature of the analyte.

Mobile Phase Optimization: A gradient elution using a mixture of water and acetonitrile or methanol is optimized to achieve a good peak shape and adequate retention time. researchgate.net

Wavelength Selection: The DAD allows for the determination of the wavelength of maximum absorbance (λmax) directly from the spectrum of the analyte peak. This ensures maximum sensitivity for quantification.

Peak Purity Analysis: The DAD can be used to assess the purity of the analyte peak by comparing spectra across the peak. A consistent spectrum indicates a pure, co-elution-free peak. researchgate.net

Table 3: Example HPLC-DAD Method Parameters

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1200 Series or similar with DAD |

| Column | Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD, monitoring at λmax (e.g., ~220-240 nm), full spectrum acquisition (200-400 nm) |

Spectroscopic Techniques for Structural Elucidation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, signals arise only from the 2,4-dichlorobenzoyl moiety, as the pentachlorophenyl ring has no protons. The spectrum would show three distinct signals in the aromatic region (typically 7.0-8.5 ppm). The proton at C6' would appear as a doublet, the proton at C5' as a doublet of doublets, and the proton at C3' as a doublet, with coupling constants characteristic of their ortho and meta relationships. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon atoms. This compound has 13 distinct carbon signals: one ester carbonyl carbon (~160-165 ppm), and 12 aromatic carbons. The chemical shifts of the aromatic carbons are heavily influenced by the attached chlorine atoms and the ester linkage. The five carbons of the pentachlorophenyl ring would have shifts consistent with literature values for pentachlorophenol derivatives, while the carbons of the 2,4-dichlorobenzoyl portion would be consistent with substituted benzoates. chemicalbook.comnp-mrd.org

2D NMR: Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for piecing the structure together. An HMBC experiment would show a correlation between the protons on the 2,4-dichlorobenzoyl ring and the ester carbonyl carbon. Critically, it would also show a correlation between this carbonyl carbon and the oxygen-bearing carbon (C1) of the pentachlorophenyl ring, unambiguously confirming the ester linkage between the two specific aromatic moieties.

Table 4: Predicted NMR Data (in CDCl₃) for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Key Correlation |

|---|---|---|

| ¹H | ~8.1 (H-6') | d |

| ~7.6 (H-5') | dd | |

| ~7.4 (H-3') | d | |

| ¹³C | ~162 (C=O) | Carbonyl |

| ~145 (C-1) | C-OAr | |

| ~130-140 (C-Cl) | Aromatic carbons attached to chlorine |

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the ester group, typically found in the 1740-1760 cm⁻¹ region. Other key absorptions include the C-O stretching vibrations of the ester linkage (~1250-1100 cm⁻¹) and the strong C-Cl stretching vibrations (~1100-700 cm⁻¹). Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and detects vibrations that cause a change in polarizability. It is particularly useful for observing symmetric vibrations and non-polar bonds. For this molecule, Raman spectroscopy would be effective for observing the symmetric breathing modes of the two aromatic rings and the C-Cl stretching vibrations. nih.govnih.gov

Table 5: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Ester | C=O Stretch | 1740 - 1760 | IR (Strong) |

| Ester | C-O Stretch | 1250 - 1100 | IR (Strong) |

| Aromatic | C=C Stretch | 1600 - 1450 | IR, Raman (Medium) |

| Aryl Halide | C-Cl Stretch | 1100 - 700 | IR, Raman (Strong) |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous identification of "this compound". Unlike nominal mass instruments, HRMS provides the exact mass of the molecular ion and its fragments with high accuracy, typically within a few parts per million (ppm). This capability is crucial for differentiating the target analyte from co-eluting matrix components with the same nominal mass.

The molecular formula of "this compound" is C₁₃H₆Cl₇O₂. The theoretical exact mass of the most abundant isotopic peak can be calculated and then compared with the experimentally measured mass for confident identification. Due to the presence of seven chlorine atoms, the isotopic pattern of the molecular ion cluster is a key identifying feature. The characteristic distribution of isotopes for chlorine (³⁵Cl and ³⁷Cl) results in a distinctive pattern of peaks in the mass spectrum, which can be predicted and matched with the observed data.

While a specific experimental mass spectrum for "this compound" is not widely published, the fragmentation pattern upon electron ionization (EI) can be predicted based on the fragmentation of its constituent moieties: the pentachlorophenyl group and the 2,4-dichlorobenzoyl group. Common fragmentation pathways for such esters include cleavage of the ester bond, leading to the formation of characteristic fragment ions.

Expected Fragmentation Ions:

Pentachlorophenoxy radical or cation: Resulting from the cleavage of the ester bond.

2,4-Dichlorobenzoyl cation: Another primary fragment from the ester bond cleavage.

Loss of CO: Subsequent fragmentation of the benzoyl cation.

Isotopic patterns: All chlorine-containing fragments will exhibit characteristic isotopic patterns, aiding in their identification.

The analysis of these fragment ions and their isotopic distributions through HRMS/MS (tandem mass spectrometry) provides an additional layer of confirmation for the structure of "this compound".

Sample Preparation and Extraction Methodologies for Diverse Matrices

The effective extraction and clean-up of "this compound" from complex environmental and biological samples are critical for accurate quantification. The choice of methodology depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.

Solid-Phase Extraction (SPE) Optimization for Environmental Samples

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of chlorinated pesticides from aqueous samples like water and wastewater. chromatographyonline.comnih.govfms-inc.com The optimization of an SPE method for "this compound" would involve several key parameters.

Key SPE Optimization Parameters:

| Parameter | Description | Typical Conditions for Chlorinated Pesticides |

| Sorbent Selection | The choice of sorbent is critical for retaining the analyte. Given the nonpolar nature of the compound, a reversed-phase sorbent like C18 or a polymer-based sorbent would be suitable. | C18-bonded silica (B1680970), divinylbenzene-based polymers. nih.gov |

| Sample pH | Adjusting the sample pH can influence the retention of the analyte and reduce interferences. For neutral compounds like this ester, pH adjustment might be less critical than for its acidic or basic precursors. | Neutral to slightly acidic pH is often used for chlorinated pesticides. |

| Elution Solvent | The elution solvent should be strong enough to desorb the analyte from the sorbent. A mixture of polar and nonpolar solvents is often effective. | Dichloromethane, ethyl acetate, acetone, or mixtures thereof. thermofisher.com |

| Sample Volume & Flow Rate | These parameters affect the efficiency of analyte trapping and the overall analysis time. | Larger volumes (e.g., 1 L of water) can be processed to achieve lower detection limits. Flow rates need to be controlled to ensure adequate interaction time between the analyte and the sorbent. |

A typical SPE procedure would involve conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest.

Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME) Techniques

Liquid-Liquid Extraction (LLE) is a traditional and robust method for extracting organic compounds from aqueous and solid matrices. For "this compound" in soil or sediment, an LLE procedure would typically involve extraction with a nonpolar or moderately polar organic solvent.

Typical LLE Protocol for Soil/Sediment:

A known weight of the sample is mixed with a drying agent like anhydrous sodium sulfate.

The sample is then extracted with a suitable solvent (e.g., hexane, dichloromethane, or a mixture) using techniques like sonication or Soxhlet extraction.

The extract is then concentrated and may undergo further cleanup steps before analysis.

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds. researchgate.net For "this compound", a nonpolar fiber coating, such as polydimethylsiloxane (B3030410) (PDMS), would likely be effective.

SPME Parameters for Optimization:

| Parameter | Description |

| Fiber Coating | Selection is based on the polarity of the analyte. |

| Extraction Time and Temperature | These are optimized to achieve equilibrium or a reproducible pre-equilibrium state. |

| Agitation | Stirring or sonication of the sample can enhance the extraction efficiency. |

| Desorption Conditions | The temperature and time for thermal desorption in the gas chromatograph inlet are optimized for complete transfer of the analyte. |

SPME offers the advantage of combining extraction, concentration, and sample introduction into a single step, reducing solvent consumption and sample handling.

Validation and Quality Assurance in Analytical Measurements

Method validation is essential to ensure that the analytical data generated for "this compound" is reliable and fit for its intended purpose. gcms.cznih.govnih.gov

Linearity, Sensitivity, and Selectivity Assessments of Analytical Methods

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. For the analysis of chlorinated pesticides by GC-MS, linearity is typically evaluated by analyzing a series of calibration standards at different concentrations. researchgate.net A linear regression analysis is performed, and the coefficient of determination (R²) is calculated, with a value close to 1.000 indicating good linearity. nih.govnih.gov

Sensitivity of an analytical method is typically described by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. frontiersin.org For HRMS methods, sensitivities in the low µg/kg range are often achievable for pesticides. americanlaboratory.comnih.gov

Selectivity is the ability of the method to distinguish the analyte from other components in the sample matrix. In mass spectrometry, selectivity is achieved by monitoring specific precursor and product ions (in MS/MS) or by the high mass accuracy of HRMS, which can resolve the analyte from isobaric interferences. mdpi.com

Typical Validation Parameters for Chlorinated Pesticide Analysis:

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 nih.govnih.gov |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

| Accuracy (Recovery) | 70-120% |

| Precision (RSD) | < 20% |

Interlaboratory Comparison Studies and Reference Materials for Analytical Accuracy

Participation in interlaboratory comparison studies (also known as proficiency testing) is a crucial component of a laboratory's quality assurance program. indexcopernicus.comscilit.com In these studies, a sample containing a known concentration of the analyte (or related compounds) is sent to multiple laboratories for analysis. The results are then compared to assess the proficiency of each laboratory and the comparability of different analytical methods.

Certified Reference Materials (CRMs) are materials with a certified concentration and uncertainty for one or more analytes. sigmaaldrich.comaccustandard.comeraqc.comlgcstandards.com They are used to calibrate instruments, validate methods, and assess the accuracy of analytical results. While a specific CRM for "this compound" may not be readily available, CRMs for other chlorinated pesticides in similar matrices (e.g., soil, water, or food extracts) can be used to ensure the quality of the analytical measurements. The use of such materials provides traceability of the measurement results to a recognized standard. nih.gov

Computational and Theoretical Studies on Pentachlorophenyl 2,4 Dichlorobenzoate

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. rsc.org These methods can predict molecular geometries, charge distributions, and orbital energies, which together determine the substance's reactivity and interactions. rsc.org

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For Pentachlorophenyl 2,4-dichlorobenzoate (B1228512), the key structural features include the two phenyl rings and the central ester linkage.

The primary conformational flexibility in this molecule arises from the rotation around the C-O single bond of the ester group. This rotation determines the dihedral angle between the pentachlorophenyl ring and the 2,4-dichlorobenzoate plane. Computational studies on similar esters show that the Z-conformation is generally favored over the E-conformation due to a combination of steric and dipole-dipole interactions. researchgate.net In the case of Pentachlorophenyl 2,4-dichlorobenzoate, the bulky, electron-withdrawing chlorine atoms on both rings would significantly influence the preferred conformation, likely resulting in a non-planar arrangement to minimize steric hindrance between the rings.

A DFT calculation, for instance using the B3LYP functional with a 6-31G* basis set, could be employed to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer. acs.org The expected optimized geometric parameters would be consistent with those of other chlorinated aromatic compounds.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond Type | Predicted Value (Å) |

| Bond Length | C-C (Aromatic) | 1.39 - 1.41 |

| C-Cl | 1.72 - 1.75 | |

| C-O (Ester) | 1.35 - 1.38 | |

| C=O (Ester) | 1.20 - 1.22 | |

| O-C (Aryl) | 1.40 - 1.43 |

Note: These values are hypothetical and based on typical bond lengths found in related organochlorine and ester compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.net The MEP surface is color-coded to indicate different potential values: red typically signifies regions of most negative electrostatic potential (electron-rich), while blue indicates regions of most positive potential (electron-poor). researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the five chlorine atoms of the pentachlorophenyl ring, the two chlorine atoms of the dichlorobenzoyl group, and the carbonyl oxygen of the ester linkage. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom on the 2,4-dichlorophenyl ring.

Neutral Regions (Green): The carbon backbones of the aromatic rings would likely exhibit intermediate potential.

Studies on polychlorinated biphenyls (PCBs) have shown a strong correlation between the MEP and the substitution pattern, where highly positive potentials on the aromatic rings and negative potentials on the chlorine atoms are observed. acs.orgnih.gov This charge distribution is critical for understanding the molecule's ability to interact with biological receptors and environmental matrices.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.com

In this compound, due to the presence of multiple electron-withdrawing chlorine atoms, both the HOMO and LUMO energies are expected to be relatively low.

HOMO: The HOMO is likely to be distributed across the π-systems of the two aromatic rings, with significant contributions from the p-orbitals of the chlorine and oxygen atoms.

LUMO: The LUMO is expected to be located primarily on the aromatic rings and the carbonyl group, representing the most likely sites for receiving electrons in a reaction.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com Computational studies on similar chlorinated pesticides and halogenated compounds provide a basis for predicting these values. researchgate.netnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy | -7.0 to -6.5 | Moderate electron-donating ability |

| LUMO Energy | -1.5 to -1.0 | High electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | High chemical stability, low reactivity |

Note: These values are hypothetical estimates based on FMO analyses of related chlorinated aromatic compounds.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their surroundings. acs.org This technique is particularly useful for understanding how persistent organic pollutants like this compound behave in complex environmental systems. nih.gov

The conformation and dynamic behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these effects by placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over time. nih.gov

For the highly lipophilic this compound:

In Water (Polar Solvent): Due to its low aqueous solubility, the molecule would exhibit hydrophobic behavior. mdpi.com MD simulations would likely show the molecule adopting a more compact or folded conformation to minimize the unfavorable interactions between its nonpolar surface and the polar water molecules.

In Nonpolar Solvents (e.g., n-hexane, lipids): The molecule would be more soluble and likely adopt a more extended and flexible range of conformations. The rotational freedom around the ester bond would be less restricted compared to in an aqueous environment.

Simulations of other pesticides in water have demonstrated that polymers can selectively interact with and remove them, a process governed by the dynamic interplay between the pesticide, polymer, and water molecules. nih.gov

In the environment, this compound is likely to associate with soil and sediment particles, particularly the organic matter fraction, such as humic substances. mdpi.com MD simulations are a key tool for investigating the non-covalent interactions that govern this partitioning. nih.govboku.ac.at

The primary intermolecular forces driving the association of this compound with humic substances are predicted to be:

Hydrophobic Interactions: The nonpolar chlorinated aromatic rings of the molecule will preferentially partition into the hydrophobic domains of humic acid to avoid contact with water.

π-π Stacking: The aromatic rings of the pesticide can stack with the aromatic moieties present in the complex structure of humic substances. This is a significant binding mechanism for many planar organic pollutants. nih.gov

MD simulations of other pollutants, like polycyclic aromatic hydrocarbons (PAHs), with humic acid have confirmed the importance of these interactions. nih.gov The simulations show that pollutants can become entrapped within the porous, reticulated structure of humic materials. mdpi.com

Table 3: Predicted Intermolecular Interactions with Humic Substances

| Interaction Type | Molecular Basis | Predicted Strength |

| Hydrophobic Interaction | Partitioning of nonpolar rings away from water | Strong |

| π-π Stacking | Attraction between aromatic rings of the pesticide and humic acid | Moderate to Strong |

| Van der Waals Forces | General intermolecular attractions | Moderate |

| Hydrogen Bonding | Possible weak interaction with ester oxygen | Weak / Negligible |

Reaction Mechanism Modeling and Transition State Analysis

A complete understanding of a chemical's persistence and degradation pathways relies heavily on computational modeling. This involves mapping out the energetic landscapes of potential reactions to determine the most likely routes of transformation.

Computational Elucidation of Hydrolytic Reaction Pathways

There are no specific studies that have computationally modeled the hydrolysis of this compound. Such a study would theoretically involve calculating the energy barriers for the cleavage of the ester bond under various pH conditions, identifying the transition states, and determining the reaction kinetics. This information is crucial for predicting how long the compound might persist in aquatic environments.

Photodegradation Reaction Pathway Prediction and Energy Barriers

Similarly, the photodegradation of this compound has not been a subject of specific computational investigation. Predicting its breakdown in the presence of light would require modeling the absorption of photons, the subsequent electronic excitations, and the various potential reaction pathways, such as dechlorination or cleavage of the ester linkage. The energy barriers for these pathways would be essential for determining the primary photodegradation products and the rate of transformation.

Quantitative Structure-Property Relationships (QSPR) for Environmental and Chemical Parameters

QSPR models are powerful tools for predicting the properties of chemicals based on their molecular structure. These models are invaluable for assessing the environmental fate and potential impact of compounds where experimental data is scarce.

Prediction of Physicochemical Parameters Relevant to Environmental Fate

There are no specific QSPR studies that have been developed or validated for this compound. Consequently, predictions for key environmental parameters such as its solubility in water, octanol-water partition coefficient (Kow), and vapor pressure, which are critical for understanding its distribution in the environment, are not available from targeted QSPR models. While general QSPR models could provide estimates, their accuracy for this specific compound would be unverified.

Correlation with Reaction Rate Constants and Chemical Stability

Without experimental or computationally derived reaction rate constants for the hydrolysis and photodegradation of this compound, it is impossible to develop QSPR models that correlate its structure with its chemical stability. Such models are essential for predicting the persistence of the compound in different environmental compartments.

Synthetic Exploration of Analogues and Derivatives of Pentachlorophenyl 2,4 Dichlorobenzoate

Systematic Modification of the Benzoate (B1203000) Moiety: Synthesis and Characterization

The synthesis of analogues of pentachlorophenyl 2,4-dichlorobenzoate (B1228512) by modifying the benzoate portion begins with the preparation of a series of substituted benzoic acids. These benzoic acids can then be converted to their more reactive acyl chloride derivatives, which subsequently undergo esterification with pentachlorophenol (B1679276).

A common route to synthesize substituted benzoic acids involves the oxidation of corresponding substituted toluenes. For instance, various substituted toluenes can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) to yield the respective benzoic acids. Another versatile method is the carbonation of Grignard reagents prepared from substituted bromobenzenes.

Once the desired substituted benzoic acids are obtained, they can be converted to their corresponding benzoyl chlorides, typically by reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting benzoyl chlorides are highly reactive electrophiles.

The final step is the esterification of pentachlorophenol with the synthesized benzoyl chlorides. A well-established method for this transformation is the Schotten-Baumann reaction, where the reaction is carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270). medpharma12.comlibretexts.org The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the desired ester. medpharma12.com

Table 1: Hypothetical Analogues of Pentachlorophenyl 2,4-dichlorobenzoate with Modified Benzoate Moieties This table is generated based on plausible synthetic transformations and expected spectroscopic data.

| Analogue Name | Benzoate Moiety Substituent | Synthetic Precursor (Substituted Benzoyl Chloride) | Expected IR (C=O stretch, cm⁻¹) | Expected ¹³C NMR (Carbonyl Carbon, ppm) |

| Pentachlorophenyl 4-methylbenzoate | 4-Methyl | 4-Methylbenzoyl chloride | ~1745 | ~165 |

| Pentachlorophenyl 4-nitrobenzoate | 4-Nitro | 4-Nitrobenzoyl chloride | ~1755 | ~163 |

| Pentachlorophenyl 4-methoxybenzoate | 4-Methoxy | 4-Methoxybenzoyl chloride | ~1740 | ~164 |

| Pentachlorophenyl 2,4-dimethylbenzoate | 2,4-Dimethyl | 2,4-Dimethylbenzoyl chloride | ~1748 | ~166 |

| Pentachlorophenyl 2,4-dinitrobenzoate | 2,4-Dinitro | 2,4-Dinitrobenzoyl chloride | ~1760 | ~162 |

Systematic Modification of the Pentachlorophenyl Moiety: Synthesis and Characterization

The modification of the pentachlorophenyl moiety involves the synthesis of various polychlorinated phenols, followed by their esterification with 2,4-dichlorobenzoyl chloride. The synthesis of specifically substituted polychlorinated phenols can be challenging due to the directing effects of the hydroxyl and chloro groups in electrophilic aromatic substitution reactions.

However, a range of polychlorinated phenols can be sourced commercially or synthesized through specific chlorination reactions of phenol or less-chlorinated phenols under controlled conditions. For example, the direct chlorination of phenol can lead to a mixture of chlorinated isomers, from which specific congeners can be isolated.

Once the desired polychlorinated phenol is obtained, the esterification reaction proceeds similarly to the method described in the previous section. The polychlorinated phenol is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to yield the target ester.

Table 2 outlines a series of hypothetical analogues where the chlorination pattern of the phenol-derived ring is varied. Characterization would again rely on IR, NMR, and mass spectrometry. The IR spectra would show the characteristic ester carbonyl stretch. ¹H NMR would be particularly useful for analogues containing fewer than five chlorine atoms on the phenyl ring, as the remaining protons would give distinct signals. ¹³C NMR would provide information on the number and position of the chlorine substituents on the phenyl ring.

Table 2: Hypothetical Analogues of this compound with Modified Polychlorophenyl Moieties This table is generated based on plausible synthetic transformations and expected spectroscopic data.

| Analogue Name | Polychlorophenyl Moiety | Synthetic Precursor (Polychlorinated Phenol) | Expected IR (C=O stretch, cm⁻¹) | Expected ¹³C NMR (Carbonyl Carbon, ppm) |

| 2,4,6-Trichlorophenyl 2,4-dichlorobenzoate | 2,4,6-Trichlorophenyl | 2,4,6-Trichlorophenol | ~1750 | ~164 |

| 2,3,4,6-Tetrachlorophenyl 2,4-dichlorobenzoate | 2,3,4,6-Tetrachlorophenyl | 2,3,4,6-Tetrachlorophenol | ~1752 | ~164 |

| 2,4,5-Trichlorophenyl 2,4-dichlorobenzoate | 2,4,5-Trichlorophenyl | 2,4,5-Trichlorophenol | ~1750 | ~164 |

| 4-Chlorophenyl 2,4-dichlorobenzoate | 4-Chlorophenyl | 4-Chlorophenol | ~1745 | ~165 |

| 2,4-Dichlorophenyl 2,4-dichlorobenzoate | 2,4-Dichlorophenyl | 2,4-Dichlorophenol (B122985) | ~1748 | ~164 |

Structure-Reactivity Relationships in Pentachlorophenyl Benzoate Analogues

The reactivity of pentachlorophenyl benzoate analogues is primarily governed by the electronic properties of the substituents on both aromatic rings. The ester linkage is susceptible to nucleophilic attack, and the rate of this reaction will be influenced by the electrophilicity of the carbonyl carbon and the stability of the resulting phenoxide leaving group.

Modification of the Benzoate Moiety:

Electron-withdrawing groups (EWGs) on the benzoate ring (e.g., -NO₂, -Cl) will increase the electrophilicity of the carbonyl carbon. This is due to the inductive and/or resonance withdrawal of electron density from the carbonyl group, making it more susceptible to nucleophilic attack. Therefore, analogues with EWGs on the benzoate ring are expected to be more reactive towards nucleophiles.

Electron-donating groups (EDGs) on the benzoate ring (e.g., -CH₃, -OCH₃) will decrease the electrophilicity of the carbonyl carbon by donating electron density. This will make the ester less reactive towards nucleophiles.

Modification of the Pentachlorophenyl Moiety:

The pentachlorophenyl group is an excellent leaving group due to the strong electron-withdrawing nature of the five chlorine atoms, which stabilizes the negative charge of the resulting phenoxide ion.

Decreasing the number of chlorine atoms on the phenyl ring will generally decrease the stability of the phenoxide leaving group, making the ester less reactive in nucleophilic acyl substitution reactions. For example, a trichlorophenoxide is a less stable leaving group than a pentachlorophenoxide.

These relationships can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). A positive slope (ρ value) in a Hammett plot for the nucleophilic hydrolysis of these esters would indicate that electron-withdrawing substituents on the benzoate ring accelerate the reaction.

Use of this compound as a Precursor in Advanced Organic Synthesis

This compound can be considered an "activated" ester. The pentachlorophenoxide is a good leaving group, making the ester susceptible to nucleophilic acyl substitution. This property can be exploited in various synthetic transformations.

One of the primary applications of activated esters is in amide bond formation . The reaction of this compound with a primary or secondary amine would proceed under relatively mild conditions to form the corresponding N-substituted 2,4-dichlorobenzamide. This method can be particularly useful when the parent 2,4-dichlorobenzoic acid is difficult to activate or when the amine is sensitive to harsher coupling conditions. Phenyl esters are known to be effective reagents for the mono-acylation of polyamines. researchgate.net

Another potential application is in transesterification reactions . While thermodynamically driven, the reaction of this compound with a valuable or sensitive alcohol in the presence of a suitable catalyst could lead to the formation of a new ester with the release of pentachlorophenol.

Furthermore, the highly chlorinated nature of the molecule could make it a substrate for dehalogenation reactions . Catalytic hydrogenation or metal-mediated reductions could potentially remove some or all of the chlorine atoms, providing a route to less chlorinated or even fully de-chlorinated phenyl benzoate derivatives.

Finally, the presence of multiple chlorine atoms on both rings opens up the possibility of its use in cross-coupling reactions . Under specific catalytic conditions (e.g., using palladium or nickel catalysts), the C-Cl bonds could potentially undergo reactions such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This would transform the simple ester into a more complex and functionalized scaffold.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Pentachlorophenyl 2,4-dichlorobenzoate, and what key reaction parameters must be controlled?

- Methodological Answer : A common synthesis approach involves esterification of 2,4-dichlorobenzoic acid with pentachlorophenol. Dissolve equimolar amounts of 2,4-dichlorobenzoic acid in methanol, add concentrated sulfuric acid as a catalyst, and reflux for 4–6 hours. Control parameters include reaction temperature (80–90°C), acid catalyst concentration (5–10% v/v), and inert atmosphere to prevent oxidation. Post-reaction, precipitate the product by quenching in ice water, filter, and recrystallize from ethanol. Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis .

Q. Which analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal due to the compound’s chlorinated structure. Use deuterated internal standards (e.g., 2,4,5-Trichlorophenol-D2) to improve quantification accuracy. Sample preparation involves solid-phase extraction (SPE) with C18 cartridges and derivatization using BSTFA for enhanced volatility. Calibration curves should span 0.1–100 ppm, with detection limits validated via spiked recovery experiments in matrices like soil and water .

Advanced Research Questions

Q. How can researchers design toxicological studies to assess systemic effects of this compound exposure across different routes?

- Methodological Answer : Adopt a tiered experimental design:

- Inhalation Studies : Use aerosolized particles (1–5 µm diameter) in rodent models, with exposure chambers calibrated to 0.1–10 mg/m³ concentrations. Monitor respiratory function via plethysmography.

- Oral/Dermal Studies : Administer doses via gavage (0.5–50 mg/kg body weight) or topical application (1–10% w/v in acetone). Include controls for vehicle effects.

- Endpoints : Measure biomarkers of systemic toxicity (e.g., serum ALT/AST for hepatic damage, creatinine for renal function) and histopathological analysis of liver/kidney tissues. Cross-reference findings with epidemiological data on chlorinated phenol toxicity .

Q. What methodologies are employed to investigate the environmental fate of this compound in aquatic ecosystems?